1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL
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Overview
Description
1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL is an organic compound that features both phenyl and pyridyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL typically involves the following steps:
Formation of the Phenylphenoxy Intermediate: This can be achieved through a nucleophilic aromatic substitution reaction where a phenol reacts with a halobenzene under basic conditions.
Thioether Formation: The phenylphenoxy intermediate is then reacted with a pyridylthiol compound in the presence of a suitable base to form the thioether linkage.
Alcohol Formation: Finally, the compound is subjected to reduction conditions to introduce the hydroxyl group at the propan-2-ol position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thioether linkage can be reduced to form a sulfide.
Substitution: The phenyl and pyridyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions typically involve strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylphenoxy)-3-(2-pyridylthio)propan-2-one: Similar structure but with a ketone group instead of an alcohol.
1-(4-Phenylphenoxy)-3-(2-pyridylthio)propan-2-thiol: Similar structure but with a thiol group instead of an alcohol.
Uniqueness
1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL is unique due to its combination of phenyl, pyridyl, and hydroxyl groups, which can confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(4-phenylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c22-18(15-24-20-8-4-5-13-21-20)14-23-19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-13,18,22H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSJNTKZLYCLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CSC3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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